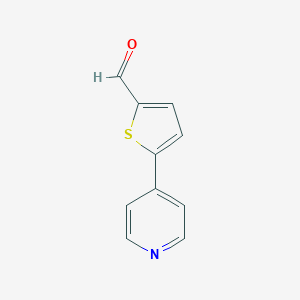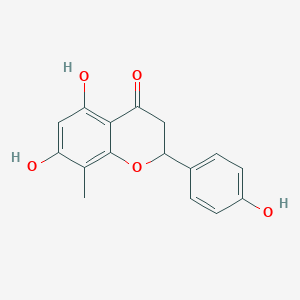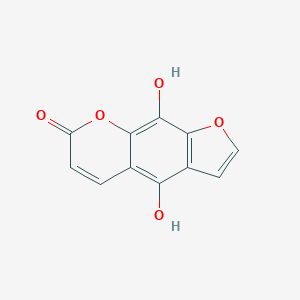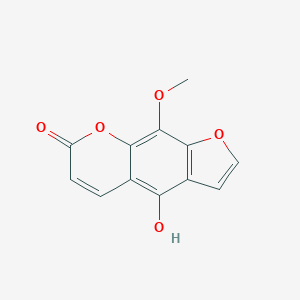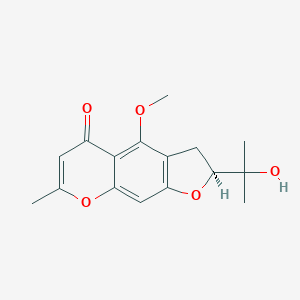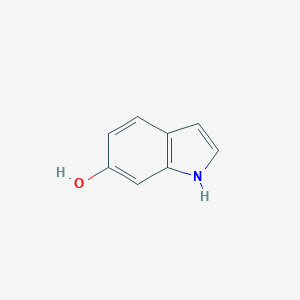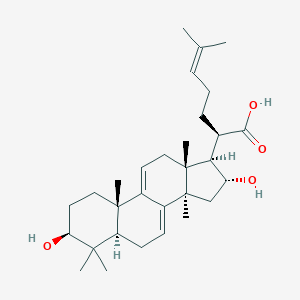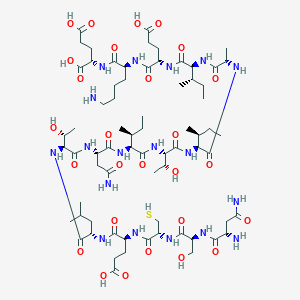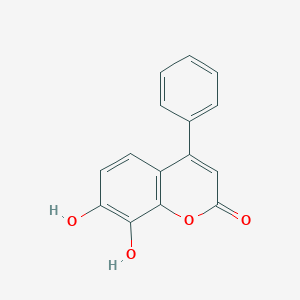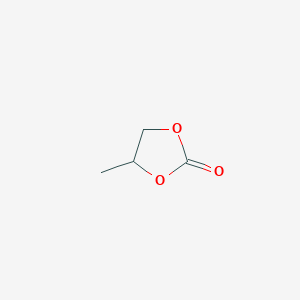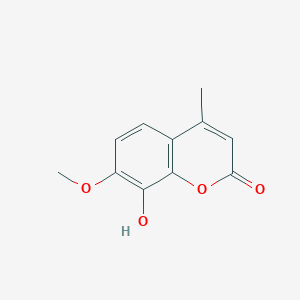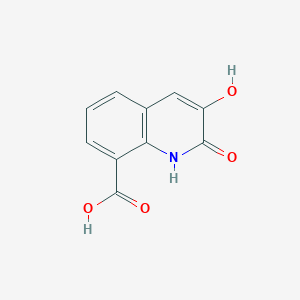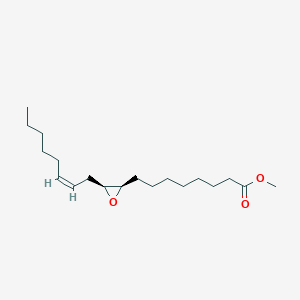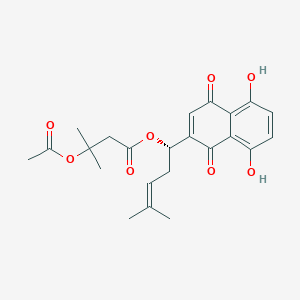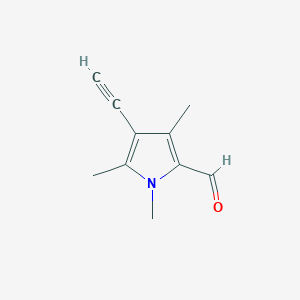
3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is a chemical compound that has been extensively researched for its potential applications in various fields. It is a pyrrole derivative that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied in detail.
Aplicaciones Científicas De Investigación
3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been studied extensively for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs). Additionally, it has been investigated for its potential use in the development of biosensors and as a fluorescent probe for detecting metal ions.
Mecanismo De Acción
The mechanism of action of 3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is not fully understood. However, it has been found to inhibit the growth of certain microorganisms, such as Staphylococcus aureus, by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of certain microorganisms, such as Staphylococcus aureus, and to induce apoptosis in cancer cells. Additionally, it has been found to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde in lab experiments is its versatility. It can be used in a variety of applications, such as in the development of biosensors and OLEDs. Additionally, it has been found to have antimicrobial, antifungal, and antitumor properties, making it a potential candidate for drug development. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to certain cells, such as human fibroblasts, at high concentrations.
Direcciones Futuras
There are several future directions for the research of 3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde. One potential direction is the development of this compound as a drug for the treatment of microbial infections and cancer. Additionally, further research could be conducted to investigate its potential use in the development of biosensors and OLEDs. Furthermore, research could be conducted to investigate the potential of this compound as a fluorescent probe for detecting metal ions in biological samples.
Métodos De Síntesis
The synthesis of 3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been achieved by different methods. One of the most common methods is the reaction of 3,5-dimethyl-1H-pyrrole-2-carboxaldehyde with ethynylmagnesium bromide in the presence of a copper catalyst. Another method involves the reaction of 3,5-dimethyl-1H-pyrrole-2-carboxaldehyde with trimethylsilylacetylene in the presence of tetrabutylammonium fluoride. These methods have been optimized to produce high yields of the compound.
Propiedades
Número CAS |
136558-73-1 |
|---|---|
Nombre del producto |
3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde |
Fórmula molecular |
C10H11NO |
Peso molecular |
161.2 g/mol |
Nombre IUPAC |
4-ethynyl-1,3,5-trimethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c1-5-9-7(2)10(6-12)11(4)8(9)3/h1,6H,2-4H3 |
Clave InChI |
OARHPMLAZCVXST-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C#C)C)C)C=O |
SMILES canónico |
CC1=C(N(C(=C1C#C)C)C)C=O |
Sinónimos |
1H-Pyrrole-2-carboxaldehyde,4-ethynyl-1,3,5-trimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



